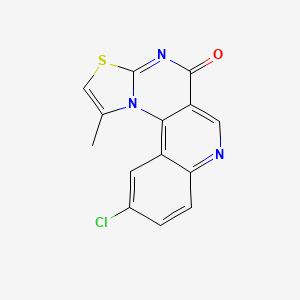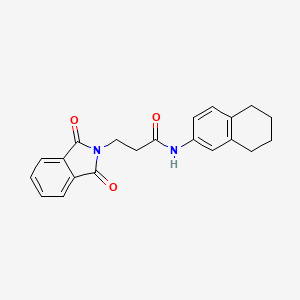![molecular formula C26H28N4O5S B11473157 N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B11473157.png)
N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide” is a complex organic compound that features multiple functional groups, including isoquinoline, imidazole, and acetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the isoquinoline and imidazole intermediates, followed by their coupling through a series of condensation and substitution reactions. Common reagents used in these reactions include strong acids, bases, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
“N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, “N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide” can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound may exhibit pharmacological activity, making it a candidate for drug development. Its interactions with biological targets such as enzymes, receptors, and ion channels can be studied to understand its mechanism of action and therapeutic potential.
Industry
In industry, the compound’s properties can be leveraged for the development of new materials, such as polymers, coatings, and nanomaterials. Its ability to undergo various chemical reactions makes it a versatile component in the design of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of “N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide” involves its interaction with molecular targets such as proteins, nucleic acids, and cell membranes. The compound may bind to specific sites on these targets, modulating their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide” include other isoquinoline derivatives, imidazole-containing compounds, and acetamide-based molecules. Examples include:
- Isoquinoline alkaloids
- Imidazole-based antifungal agents
- Acetamide derivatives used in pharmaceuticals
Uniqueness
The uniqueness of “this compound” lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific disciplines.
Properties
Molecular Formula |
C26H28N4O5S |
|---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
N-[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C26H28N4O5S/c1-30-9-8-28-26(30)36-15-25(31)29-19-14-24(35-5)22(33-3)12-17(19)10-20-18-13-23(34-4)21(32-2)11-16(18)6-7-27-20/h6-9,11-14H,10,15H2,1-5H3,(H,29,31) |
InChI Key |
LZTWNAMJSDMIKE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SCC(=O)NC2=CC(=C(C=C2CC3=NC=CC4=CC(=C(C=C43)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-hydroxyethyl)(methyl)amino]-7H-naphtho[1,2,3-de]quinolin-7-one](/img/structure/B11473082.png)
![N-(4-{[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]sulfamoyl}phenyl)acetamide](/img/structure/B11473084.png)
![N-[4-hydroxy-2,6-dioxo-1-(2-phenylethyl)-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-methoxybenzamide](/img/structure/B11473088.png)
![5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11473090.png)

![N-(4-chlorophenyl)-3-methyl-6-oxo-4-(pyridin-3-yl)-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11473097.png)
![1-{[4-(acetylamino)phenyl]sulfonyl}-N-[4-(morpholin-4-yl)phenyl]prolinamide](/img/structure/B11473100.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-(3-nitrophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11473104.png)
![ethyl 3-{2-[N'-(2,4-dimethoxyphenyl)carbamimidamido]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoate](/img/structure/B11473117.png)
![2-(Diethylamino)ethyl 4-[(3-{4-[(methylsulfonyl)amino]phenyl}-3-oxopropyl)amino]benzoate](/img/structure/B11473123.png)
![1-(2-fluorobenzyl)-3-hydroxy-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11473138.png)
![4-(1,3-benzodioxol-5-yl)-1-(1,3-benzodioxol-5-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11473147.png)

![3-(3-Fluorophenyl)-7-(4-fluorophenyl)-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridin-5-one](/img/structure/B11473159.png)
